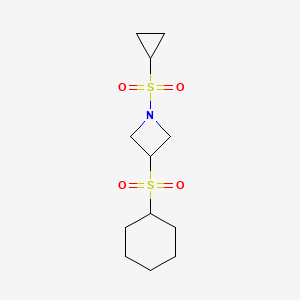

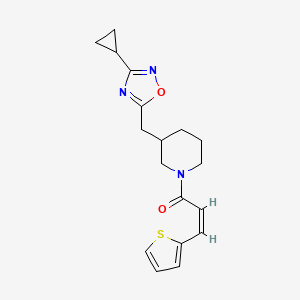

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenge in its chemical synthesis and biosynthesis .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of aziridine and azetidine sulfinate salts, which are easily prepared from commercially available 3-iodoheterocycle precursors in a three-step sequence .Molecular Structure Analysis

Azetidines are four-membered heterocycles that include a basic secondary amine . They are characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability .Chemical Reactions Analysis

Azetidines can undergo smooth coupling reactions, providing an expedient route for the introduction of these four-membered heterocycles into indoles .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on their structure and the groups attached to them. They are generally characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability .Wissenschaftliche Forschungsanwendungen

Ring Expansion and Functionalization

Research has explored the ring expansion of azetidine derivatives to produce functionalized pyrrolidines. A method involves treating 2-(α-hydroxyalkyl)azetidines with chloro- or methanesulfonyl chloride, leading to rearrangement into pyrrolidines with potential for further nucleophilic functionalization. This process allows for the stereospecific incorporation of various nucleophiles into the pyrrolidine ring, hinting at the versatility of azetidine derivatives in synthetic chemistry (Durrat et al., 2008).

Enzymatic Chemistry and Natural Product Biosynthesis

Azetidine and its derivatives play a role in the biosynthesis of cyclopropane, epoxide, and aziridine groups found in various natural products with significant pharmacological activities. The study of these small-ring containing compounds is crucial for understanding their biological activities and potential therapeutic applications (Thibodeaux et al., 2012).

Polymerization Applications

Azetidines are also investigated for their polymerization potential. For instance, N-(methanesulfonyl)azetidine was found to polymerize anionically at high temperatures to form polymers with potential application as precursors to valuable polyimines. Such studies highlight the utility of azetidine derivatives in developing new materials with specific properties (Reisman et al., 2020).

Synthetic Chemistry and Drug Development

Azetidines serve as intermediates in the synthesis of complex molecules, including potential drug candidates. The cyclization of azetidine derivatives with sulfonium triflate is an example of generating azetidines, demonstrating the compound's relevance in constructing molecules with pharmaceutical significance (Fritz et al., 2012).

Wirkmechanismus

Target of Action

Azetidines are four-membered polar heterocycles that include a basic secondary amine . They are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability

Biochemical Pathways

Azetidines are known to be involved in various biosynthetic pathways .

Zukünftige Richtungen

The future of azetidine research is promising. There is a growing interest in the biosynthetic research of the largely unexplored azetidine moieties as well as the discovery of novel azetidine-containing natural products . Additionally, the development of new reaction protocols could overcome some long-standing challenges within this field of research .

Eigenschaften

IUPAC Name |

3-cyclohexylsulfonyl-1-cyclopropylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S2/c14-18(15,10-4-2-1-3-5-10)12-8-13(9-12)19(16,17)11-6-7-11/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVLNGIIAMSGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2588829.png)

![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)

![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588845.png)

![2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588846.png)

![N-(3-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2588848.png)

![3-(1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588849.png)